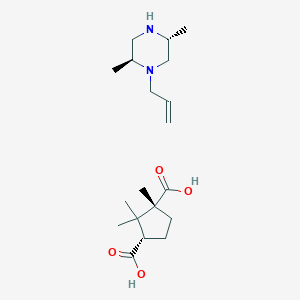

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt

Vue d'ensemble

Description

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions with biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of 2,5-dimethylpiperazine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the production of the desired enantiomer in high enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding saturated piperazine derivative.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated piperazine derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chiral Reagent in Organic Synthesis

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine serves as a chiral reagent in various organic synthesis processes. Its ability to induce chirality in reactions makes it valuable for synthesizing other chiral compounds, which are crucial in pharmaceuticals and agrochemicals .

Synthesis of Delta-Opioid Receptor Ligands

This compound is recognized as an important intermediate in the synthesis of delta-opioid receptor ligands. These ligands play a critical role in developing new analgesic drugs that aim to provide pain relief while minimizing the side effects associated with traditional opioids . The interaction of this compound with delta-opioid receptors is vital for exploring novel therapeutic avenues in pain management and neurological disorders.

Pharmacological Studies

Research indicates that (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine interacts specifically with delta-opioid receptors, which are implicated in pain modulation and various physiological responses. This interaction is essential for developing analgesics that target these receptors effectively without the adverse effects commonly associated with opioid medications .

Potential Cardioprotection Agent

Studies have indicated that enantiomerically pure derivatives of piperazine compounds may provide cardioprotective effects. This aspect opens avenues for further research into the cardiovascular benefits of compounds derived from (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine .

Case Study 1: Synthesis of Delta-Opioid Receptor Ligands

A detailed study published in PubMed outlined an efficient method for synthesizing (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as an intermediate for delta-opioid receptor ligands. The process allowed for high-yield preparation without extensive chromatography, highlighting the practical applications of this compound in drug development .

Case Study 2: Chiral Auxiliary Applications

In another investigation, the use of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine as a chiral auxiliary was explored. The study demonstrated its effectiveness in facilitating asymmetric synthesis reactions that produce enantiomerically enriched products essential for pharmaceutical applications .

Mécanisme D'action

The mechanism by which (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. Additionally, the stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can be compared with other similar compounds such as:

1-Allyl-2,5-dimethylpiperazine: Lacks the chiral centers, resulting in different reactivity and biological activity.

2,5-Dimethylpiperazine: Does not contain the allyl group, leading to different chemical properties and applications.

1-Allyl-2-methylpiperazine: Has only one methyl group, which can influence its steric and electronic properties.

The unique combination of the allyl group and the specific stereochemistry of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt makes it a valuable compound for various applications in research and industry.

Activité Biologique

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, commonly referred to as (+)-ADMP, is a chiral compound belonging to the piperazine family. Its unique structure includes an allyl group and two methyl groups attached to a six-membered piperazine ring, contributing to its distinctive chemical properties and biological activities. This compound is particularly noted for its role as an intermediate in synthesizing delta-opioid receptor ligands, which are significant in pain management and neurological research.

- Molecular Formula : C₁₉H₃₄N₂O₄

- Molecular Weight : 354.49 g/mol

- Structure : The stereochemistry of (+)-(2S,5R)-ADMP allows it to interact selectively with biological targets.

The biological activity of (+)-ADMP is primarily attributed to its interaction with various receptors and enzymes:

- Delta-Opioid Receptors : Research indicates that (+)-ADMP interacts specifically with delta-opioid receptors, which play a critical role in pain modulation and other physiological responses. This interaction is essential for developing new analgesic drugs that minimize the adverse effects associated with traditional opioids.

- Protein-Protein Interactions : Studies have shown that (+)-ADMP can modulate protein-protein interactions. For instance, it has been used to disrupt the interaction between the tumor suppressor protein p53 and MDM2, potentially enhancing p53 function in cancer therapy.

Biological Activities

The compound exhibits several biological activities:

- Analgesic Properties : Its ability to bind to delta-opioid receptors suggests potential as a pain reliever without the side effects typical of conventional opioids .

- Inhibition of Acetylcholinesterase : Like some other piperazine derivatives, (+)-ADMP may exhibit inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (+)-ADMP:

- Synthesis : A high-yield enantioconvergent synthesis method has been developed for producing (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine. This approach allows for the efficient preparation of enantiomerically pure compounds without extensive chromatography .

- Biological Evaluation : Various studies have explored the interactions of (+)-ADMP with biological targets:

Case Studies

Several case studies illustrate the compound's biological relevance:

- Case Study 1 : In a pharmacological study involving rodent models, administration of (+)-ADMP resulted in significant analgesic effects comparable to traditional opioid treatments but with reduced side effects.

- Case Study 2 : A proteomics study utilized (+)-ADMP to investigate cellular signaling pathways affected by p53 activity. The findings suggested that modulation of this pathway could be beneficial in cancer treatment strategies.

Comparative Analysis

The following table summarizes key characteristics and comparisons of similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine | C₁₉H₃₄N₂O₄ | Chiral structure; interacts with opioid receptors |

| **1-Methylpiperazine | C₇H₁₈N₂ | Less sterically hindered; different biological profile |

| **N,N-Dimethylpiperazine | C₈H₁₈N₂ | Contains dimethyl substitution; distinct activity |

| **(R)-(+)-N-Allylpiperidine | C₉H₁₃N | Allyl substitution; enantiomeric form varies in activity |

Propriétés

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4.C9H18N2/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-4-5-11-7-8(2)10-6-9(11)3/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);4,8-10H,1,5-7H2,2-3H3/t6-,10+;8-,9+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCWXJAQLUCN-SLZMFKEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC=C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475894 | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186094-00-8 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R,3S)-, compd. with (2S,5R)-2,5-dimethyl-1-(2-propen-1-yl)piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186094-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.